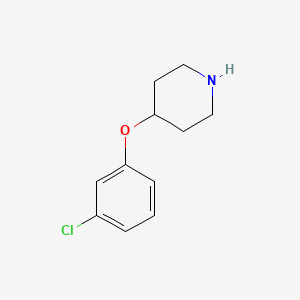

4-(3-Chlorophenoxy)piperidine

Description

BenchChem offers high-quality 4-(3-Chlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXWGMQMUJCYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370678 | |

| Record name | 4-(3-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97840-40-9 | |

| Record name | 4-(3-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(3-chlorophenoxy)piperidine, a key intermediate in the development of various pharmaceutical agents. The document details the core synthesis methodologies, reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

4-(3-Chlorophenoxy)piperidine is a versatile chemical intermediate widely utilized in the synthesis of diverse therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy moiety via an ether bond, allows for a range of chemical modifications to modulate its pharmacological properties. This guide will focus on the two most prevalent and effective methods for its synthesis: the Williamson ether synthesis and the Mitsunobu reaction.

Core Synthesis Pathways

The synthesis of 4-(3-chlorophenoxy)piperidine typically involves the formation of an ether linkage between a 4-hydroxypiperidine derivative and 3-chlorophenol. The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the desired reaction conditions, stereochemical considerations, and the nature of the starting materials.

A common strategy in these syntheses involves the use of an N-Boc (tert-butoxycarbonyl) protected 4-hydroxypiperidine. The Boc group serves to protect the piperidine nitrogen from unwanted side reactions and can be readily removed under acidic conditions to yield the final product.[2][3]

Synthesis Route Overview

Caption: General synthetic workflow for 4-(3-Chlorophenoxy)piperidine.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers.[4][5][6] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[4] In the context of 4-(3-chlorophenoxy)piperidine synthesis, this involves the deprotonation of N-Boc-4-hydroxypiperidine to form an alkoxide, which then displaces a suitable leaving group on an activated 3-chlorophenyl derivative. A more common approach, however, is the reaction of the 3-chlorophenoxide with a piperidine derivative bearing a leaving group at the 4-position.

Reaction Mechanism

Caption: Williamson ether synthesis mechanism.

Experimental Protocol (General)

A general procedure for the Williamson ether synthesis of the N-Boc protected intermediate is as follows:

-

Deprotonation of 3-Chlorophenol: To a solution of 3-chlorophenol in a suitable aprotic solvent (e.g., anhydrous DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-chlorophenoxide.

-

Nucleophilic Substitution: A solution of N-Boc-4-piperidyl mesylate or tosylate in the same solvent is then added dropwise to the phenoxide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of ethers from alcohols and acidic nucleophiles.[7] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral starting materials. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Reaction Mechanism

Caption: Mitsunobu reaction mechanism.

Experimental Protocol

The following protocol is adapted from the synthesis of a constitutional isomer and can be optimized for the synthesis of 4-(3-chlorophenoxy)piperidine.[9]

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine and 3-chlorophenol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added. The mixture is stirred at room temperature until all solids dissolve.

-

Addition of Azodicarboxylate: The solution is cooled to 0 °C in an ice bath. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield 4-(3-chlorophenoxy)piperidine. This is typically achieved under acidic conditions.[10][11]

Experimental Protocol

-

Acidic Cleavage: The N-Boc-4-(3-chlorophenoxy)piperidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane, is added.[11]

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for a few hours. The solvent and excess acid are then removed under reduced pressure. The resulting crude salt can be further purified by recrystallization or by neutralization with a base followed by extraction and purification of the free base.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a related compound, 3-(4-chlorophenoxy)piperidine, which can serve as an estimate for the synthesis of the 4-substituted isomer.[9] Optimization of the reaction conditions is expected to improve the yield for the 4-isomer.

| Step | Reactants | Reagents | Solvent | Yield | Spectroscopic Data |

| Mitsunobu Reaction | tert-Butyl 3-hydroxy-1-piperidinecarboxylate, 4-chlorophenol | PPh₃, DEAD | THF | 12% (of the BOC-protected intermediate) | APCI-MS: m/z 212 [MH+] |

| Deprotection | BOC-protected intermediate | Trifluoroacetic acid | Dichloromethane | - | ¹H-NMR (400 MHz, CDCl₃): δ 7.19 (m, 2H), 6.84 (m, 2H), 4.25 (m, 1H), 3.17 (m, 1H), 2.7-2.9 (m, 4H), 1.97 (m, 1H), 1.7-1.9 (m, 2H), 1.53 (m, 1H) |

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Khan Academy [khanacademy.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3-(4-CHLOROPHENOXY)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of 4-(3-Chlorophenoxy)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(3-Chlorophenoxy)piperidine, a heterocyclic amine of interest in pharmaceutical research and drug development. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the parent compound, piperidine, and related substituted phenoxypiperidines to provide a comparative context. Detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, and solubility are presented, along with graphical representations of these workflows. This document aims to serve as a foundational resource for researchers working with this and structurally similar molecules.

Introduction

4-(3-Chlorophenoxy)piperidine is a chemical intermediate that belongs to the class of phenoxypiperidines.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of agents targeting neurological disorders.[1] A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis, formulation, and for predicting its behavior in biological systems.

Physicochemical Data

Quantitative physicochemical data for 4-(3-Chlorophenoxy)piperidine is not extensively available in peer-reviewed literature. The following tables summarize the available information for the target compound, its hydrochloride salt, and related compounds for comparative purposes.

Table 1: Core Physicochemical Properties of 4-(3-Chlorophenoxy)piperidine and its Hydrochloride Salt

| Property | 4-(3-Chlorophenoxy)piperidine | 4-(3-Chlorophenoxy)piperidine HCl |

| CAS Number | 97840-40-9[2] | 65367-99-9[3] |

| Molecular Formula | C₁₁H₁₄ClNO[2] | C₁₁H₁₅Cl₂NO[3] |

| Molecular Weight | 211.69 g/mol [2] | 248.15 g/mol [1] |

| Appearance | Not specified | White to pale yellow powder[1] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available (Predicted basic) | Data not available |

| logP (predicted) | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Table 2: Physicochemical Properties of Parent and Structurally Related Compounds

| Property | Piperidine | 1-(4-Chlorophenoxy)piperidine | 4-(4-Chlorophenoxy)piperidine HCl |

| CAS Number | 110-89-4[4] | 18423347 (CID)[5] | 63843-53-8[6] |

| Molecular Formula | C₅H₁₁N[4] | C₁₁H₁₄ClNO[5] | C₁₁H₁₅Cl₂NO[6] |

| Molecular Weight | 85.15 g/mol [4] | 211.69 g/mol [5] | 248.15 g/mol [6] |

| Melting Point | -9 °C[7] | Data not available | Data not available |

| Boiling Point | 106 °C[7] | Data not available | 345.2 °C at 760 mmHg[6] |

| pKa (of conjugate acid) | 11.22[4] | Data not available | Data not available |

| logP (experimental) | 0.84 | Data not available | Data not available |

| XLogP3-AA (predicted) | 0.8[7] | 3.6[5] | Data not available |

| Aqueous Solubility | Miscible[7][8] | Data not available | Data not available |

Spectral Data

-

¹H NMR of Piperidine (CDCl₃): δ 2.79 (t, 4H), 2.19 (s, 1H), 1.51 (m, 6H).[4]

-

¹³C NMR of Piperidine (CDCl₃): δ 47.0, 27.2, 25.2.[4]

-

IR Spectrum of Piperidine: Characteristic N-H stretching vibrations are observed.[9]

-

Mass Spectrum of Piperidine: Molecular ion peak (M+) at m/z 85.[10]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of 4-(3-Chlorophenoxy)piperidine.

Determination of pKa by Potentiometric Titration

The pKa of the piperidine nitrogen in 4-(3-Chlorophenoxy)piperidine can be determined by potentiometric titration. As a basic compound, it will be titrated with a strong acid.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 4-(3-Chlorophenoxy)piperidine and dissolve it in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or ethanol) to ensure solubility. The concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 4-(3-Chlorophenoxy)piperidine in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a sealed container.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution. A common method for its determination is the equilibrium solubility method.

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-(3-Chlorophenoxy)piperidine to a known volume of water or a relevant aqueous buffer in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Biological Context and Applications

While specific biological activities and signaling pathway interactions for 4-(3-Chlorophenoxy)piperidine are not detailed in the available literature, its structural motifs are present in compounds investigated for various therapeutic targets. The piperidine ring is a common scaffold in medicinal chemistry, and the chlorophenoxy group can modulate properties such as receptor binding and metabolic stability. This compound is primarily utilized as a key intermediate in the synthesis of novel drug candidates, particularly for neurological disorders.[1] Further research is required to elucidate its specific biological functions.

Conclusion

4-(3-Chlorophenoxy)piperidine is a valuable chemical entity in drug discovery and development. This guide has consolidated the limited available physicochemical data and provided a framework of standardized experimental protocols for its further characterization. The presented workflows and comparative data for related compounds offer a valuable resource for researchers. It is evident that further experimental investigation is necessary to fully characterize the physicochemical profile of this compound, which will, in turn, facilitate its application in the synthesis and development of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. 1-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 18423347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:63843-53-8 | 4-(4-Chlorophenoxy)piperidine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Piperidine [webbook.nist.gov]

- 10. Piperidine(110-89-4) MS spectrum [chemicalbook.com]

"4-(3-Chlorophenoxy)piperidine" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Chlorophenoxy)piperidine, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its biological context, with a focus on its application in the discovery of novel therapeutics for neurological disorders.

Core Chemical Identity

4-(3-Chlorophenoxy)piperidine is a heterocyclic amine that serves as a versatile building block in organic synthesis. It is commercially available as both a free base and a hydrochloride salt.

| Identifier | 4-(3-Chlorophenoxy)piperidine (Free Base) | 4-(3-Chlorophenoxy)piperidine Hydrochloride (HCl Salt) |

| CAS Number | 97840-40-9[1][2] | 65367-99-9[3][4] |

| Molecular Formula | C₁₁H₁₄ClNO[2] | C₁₁H₁₄ClNO·HCl (or C₁₁H₁₅Cl₂NO)[4] |

| Molecular Weight | 211.69 g/mol [2] | 248.15 g/mol [3] |

| IUPAC Name | 4-(3-chlorophenoxy)piperidine | 4-(3-chlorophenoxy)piperidine hydrochloride |

| Synonyms | 4-(m-chlorophenoxy)piperidine | 4-(m-chlorophenoxy)piperidine HCl |

Molecular Structure (Free Base):

Caption: 2D Molecular Structure of 4-(3-Chlorophenoxy)piperidine.

Physicochemical Properties

Detailed experimental data for 4-(3-Chlorophenoxy)piperidine is not extensively available in public literature. The following table summarizes available information from commercial suppliers and predicted data for related compounds. Researchers should verify these properties through experimentation.

| Property | 4-(3-Chlorophenoxy)piperidine (Free Base) | 4-(3-Chlorophenoxy)piperidine Hydrochloride (HCl Salt) |

| Appearance | Data not available | White to pale yellow powder[3] |

| Purity | ≥98%[2] | ≥96%[4] |

| Sensitivity | Air Sensitive[2] | Data not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low aqueous solubility is predicted. | Data not available |

| Storage Conditions | Data not available | Room temperature[4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Experimental Protocols: Representative Synthesis

Reaction Scheme: Williamson Ether Synthesis of 4-(3-Chlorophenoxy)piperidine from 1-Boc-4-hydroxypiperidine and 3-chlorophenol, followed by deprotection.

Step 1: Synthesis of tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate

-

Reagents and Materials:

-

1-Boc-4-hydroxypiperidine

-

3-chlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add a solution of 3-chlorophenol (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Step 2: Deprotection to yield 4-(3-Chlorophenoxy)piperidine

-

Reagents and Materials:

-

tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the product from Step 1 in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) or an excess of 4M HCl in dioxane to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 times).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(3-Chlorophenoxy)piperidine. If the HCl salt is desired, the residue after TFA removal can be dissolved in an appropriate solvent and treated with ethereal HCl.

-

Biological Context and Applications

4-(3-Chlorophenoxy)piperidine is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system.[3] While specific biological data on this compound itself is limited, the phenoxy piperidine scaffold is a well-established pharmacophore in medicinal chemistry.

-

Serotonin Reuptake Inhibitors (SSRIs): The related compound, 4-(3-fluorophenoxy)piperidine, is a known building block for the development of SSRIs.[5] This suggests that 4-(3-Chlorophenoxy)piperidine could be utilized in the synthesis of novel compounds targeting the serotonin transporter, which are of interest for treating depression and anxiety disorders.

-

Dopamine Receptor Ligands: Various derivatives of phenoxy piperidines have been investigated as ligands for dopamine receptors, particularly the D4 receptor.[6][7][8] These receptors are implicated in neurological and psychiatric conditions, and selective D4 antagonists are being explored for their therapeutic potential.

-

Drug Discovery Intermediate: Its primary role is as a precursor for more complex molecules in drug discovery programs.[3] The piperidine ring provides a basic nitrogen center, which is a common feature in many CNS-active drugs, while the 3-chlorophenoxy group can be modified or serve as a key binding element for a biological target.

Visualizations

Representative Synthetic Workflow

The following diagram illustrates the logical workflow for the representative synthesis of 4-(3-Chlorophenoxy)piperidine.

References

- 1. 97840-40-9|4-(3-Chlorophenoxy)piperidine|BLD Pharm [bldpharm.com]

- 2. 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(3-Chlorophenoxy)piperidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral analysis of 4-(3-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-(3-Chlorophenoxy)piperidine (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ) is a synthetic organic compound with potential applications in medicinal chemistry.[1] Its structural elucidation and purity assessment are critical for its use in research and development. This guide outlines the expected spectral characteristics and provides standardized protocols for its analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for 4-(3-Chlorophenoxy)piperidine are not widely published, predictive models and data from analogous structures provide valuable insights.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of 4-(3-Chlorophenoxy)piperidine in D₂O shows distinct signals for the aromatic and piperidine ring carbons.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(3-Chlorophenoxy)piperidine [2]

| Carbon Atom | Chemical Shift (ppm) |

| C-O (Aromatic) | 165.10 |

| C-Cl (Aromatic) | 149.17 |

| Aromatic CH | 140.74 |

| Aromatic CH | 135.70 |

| Aromatic CH | 132.04 |

| Aromatic CH | 131.19 |

| CH-O (Piperidine) | 96.67 |

| CH₂-N (Piperidine) | 44.80 |

| CH₂-CH₂-N (Piperidine) | 25.90 |

Note: These are predicted values and may differ from experimental results.

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Chlorophenoxy)piperidine is expected to exhibit characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for 4-(3-Chlorophenoxy)piperidine

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Aryl Ether) | 1200-1250 |

| C-N Stretch (Piperidine) | 1000-1200 |

| C-Cl Stretch (Aromatic) | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(3-Chlorophenoxy)piperidine, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed.

Table 3: Predicted Mass Spectrometry Data for 4-(3-Chlorophenoxy)piperidine

| Ion | m/z (predicted) |

| [M+H]⁺ | 212.08367 |

| [M+Na]⁺ | 234.06561 |

| [M]⁺ | 211.07584 |

Note: These predictions are for a related isomer, 3-(4-chlorophenoxy)piperidine, and serve as an estimate.[3]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of 4-(3-Chlorophenoxy)piperidine.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(3-Chlorophenoxy)piperidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). For high-resolution mass data, a time-of-flight (TOF) or Orbitrap analyzer is recommended.

-

Data Acquisition :

-

ESI-MS : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

GC-MS (with EI) : If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation and subsequent electron ionization.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationships between the different analytical techniques.

Caption: General workflow for the spectral analysis of an organic compound.

Caption: Integration of spectral data for structural elucidation.

References

4-(3-Chlorophenoxy)piperidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-(3-Chlorophenoxy)piperidine. Due to the limited availability of public, in-depth experimental data for this specific compound, this document synthesizes information from analogous compounds and established scientific principles to offer a robust resource for handling, storage, and experimental design.

Core Chemical Profile

| Property | Value | Source |

| IUPAC Name | 4-(3-chlorophenoxy)piperidine | [1] |

| CAS Number | 97840-40-9 | [1][2] |

| Molecular Formula | C11H14ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| Sensitivity | Air Sensitive | [1][2] |

Solubility Profile

Experimentally determined solubility data for 4-(3-Chlorophenoxy)piperidine is not extensively published. However, based on its chemical structure and data for similar piperidine derivatives, a general solubility profile can be inferred. The hydrochloride salt of the compound is also available, which typically exhibits different solubility characteristics, particularly in aqueous media.[3][4]

Table 1: Predicted Solubility of 4-(3-Chlorophenoxy)piperidine

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale & Remarks |

| Aqueous Media | Water, Buffers (pH 1.2-6.8) | Low | The presence of the chlorophenoxy group and the piperidine ring suggests limited aqueous solubility. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution.[5] |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The piperidine nitrogen can interact with protic solvents, aiding solubility. |

| Non-polar Organic Solvents | Dichloromethane, Chloroform | Likely Soluble | The aromatic and aliphatic components of the molecule suggest solubility in these solvents. |

Stability Profile

The stability of 4-(3-Chlorophenoxy)piperidine is a critical factor for its storage and use in experimental settings. While specific degradation pathways are not extensively documented, piperidine-containing compounds can be susceptible to degradation under certain conditions.[5] The compound is noted to be air-sensitive.[1][2]

Table 2: Inferred Stability of 4-(3-Chlorophenoxy)piperidine under Various Conditions

| Condition | Potential Effect on Stability | Recommendations for Handling and Storage |

| pH | Likely most stable at a neutral pH. Hydrolysis of the ether linkage may occur at acidic or basic pH.[5] | Store solutions at a neutral pH. Prepare fresh solutions before each experiment. |

| Temperature | Elevated temperatures can accelerate degradation. | Store the solid compound and solutions at low temperatures (e.g., 4°C or -20°C).[5] Avoid repeated freeze-thaw cycles for solutions. |

| Light | Exposure to UV light may cause isomerization or degradation. A study on a similar compound showed cis-trans isomerization upon UV exposure.[6] | Protect the solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.[5][6] |

| Oxidation | The piperidine ring may be susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 4-(3-Chlorophenoxy)piperidine, adapted from established protocols.

Protocol 1: Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[7]

Objective: To determine the equilibrium solubility of 4-(3-Chlorophenoxy)piperidine in aqueous media at different pH values.

Materials:

-

4-(3-Chlorophenoxy)piperidine

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Calibrated pH meter

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of 4-(3-Chlorophenoxy)piperidine to a known volume of each pH buffer in separate vials.

-

Secure the vials on an orbital shaker set to 37 ± 1 °C.

-

Shake the samples for a predetermined time (e.g., 24 or 48 hours, to be established in a preliminary experiment) to reach equilibrium.

-

After incubation, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter or centrifuge the aliquot to remove any undissolved solid.

-

Measure the pH of the remaining solution to confirm it has not changed significantly.

-

Dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

-

Perform at least three replicate determinations for each pH condition.

Protocol 2: HPLC-Based Stability Assessment

This protocol is adapted from stability studies of other piperidine derivatives and provides a framework for assessing the stability of 4-(3-Chlorophenoxy)piperidine under various stress conditions.[5][6]

Objective: To evaluate the stability of 4-(3-Chlorophenoxy)piperidine in solution under conditions of varying pH, temperature, and light exposure.

Materials:

-

4-(3-Chlorophenoxy)piperidine

-

Solvents (e.g., acetonitrile, water)

-

Buffers of different pH values

-

Temperature-controlled incubator

-

Photostability chamber or UV lamp

-

HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-(3-Chlorophenoxy)piperidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the desired stress condition medium (e.g., acidic buffer, basic buffer, water) to a final concentration suitable for HPLC analysis.

-

Stress Conditions:

-

pH: Incubate the working solutions at different pH values (e.g., acidic, neutral, basic) at a controlled temperature.

-

Temperature: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).

-

Light: Expose the working solution to a controlled light source (e.g., UV lamp at 365 nm) while keeping a control sample in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

HPLC Analysis: Inject the aliquots into the HPLC system.

-

Data Analysis:

-

Determine the peak area of the parent compound at each time point.

-

Calculate the percentage of the compound remaining relative to the initial (t=0) concentration.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate logical workflows for key experimental procedures.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for HPLC-Based Stability Assessment.

References

- 1. 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

The Pharmacological Landscape of 4-(3-Chlorophenoxy)piperidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-chlorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its derivatives have shown significant potential across various therapeutic areas, primarily by interacting with key targets in the central nervous system and exhibiting antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of 4-(3-chlorophenoxy)piperidine and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Central Nervous System Activity: Targeting Monoamine Transporters

Derivatives of the 4-phenoxypiperidine core structure are notably recognized for their ability to inhibit monoamine neurotransmitter re-uptake, a critical mechanism in the treatment of various neurological and psychiatric disorders. These compounds have shown varying affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Quantitative Biological Data

The following table summarizes the in vitro binding affinities of selected 4-phenoxypiperidine derivatives for monoamine transporters.

| Compound | Phenyl Ring Substitution | Piperidine Ring Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1 | 3-Cl | Unsubstituted | Data Not Available | Data Not Available | Data Not Available |

| 2 | 4-Cl | 1-methyl | Data Not Available | Data Not Available | Data Not Available |

| 3 | 3,4-diCl | 1-methyl | Data Not Available | Data Not Available | Data Not Available |

| 4 | 4-F | Unsubstituted | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters:

The affinity of compounds for dopamine, norepinephrine, and serotonin transporters is typically determined using radioligand binding assays with rat brain tissue.

-

Tissue Preparation: Striatal, frontal cortex, and brain stem tissues from rats are dissected and homogenized in an appropriate buffer. The homogenates are then centrifuged to obtain membrane preparations.

-

Binding Assay: The membrane preparations are incubated with a specific radioligand ([3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]paroxetine for SERT) and various concentrations of the test compounds.

-

Detection: After incubation, the bound and free radioligands are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Monoamine Reuptake Inhibition Assay Workflow

Antimicrobial and Antifungal Activity

Derivatives of 4-phenoxypiperidine have also been investigated for their potential as antimicrobial and antifungal agents. The structural motif is present in molecules designed to combat various pathogens.

Quantitative Biological Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected piperidine derivatives against various microbial strains.

| Compound | Target Organism | MIC (µg/mL) |

| Piperidinol analog 4b | Mycobacterium tuberculosis | 1.4[2] |

| Piperidinol analog 4m | Mycobacterium tuberculosis | 1.7[2] |

| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising activity reported[3] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising activity reported[3] |

Experimental Protocols

Antituberculosis Activity Assay:

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using a microplate-based assay.

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared and its density is adjusted to a standard concentration.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted compounds. The plates are then incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2]

Antifungal Susceptibility Testing Workflow

Other Reported Biological Activities

The versatility of the 4-phenoxypiperidine scaffold extends to other biological targets:

-

p38 MAP Kinase Inhibition: Certain di-substituted analogs incorporating a 4-(4-chlorophenoxy)piperidine moiety have been evaluated as potent inhibitors of p38 MAP kinase, which is implicated in inflammatory responses.[4]

-

Choline Transporter (CHT) Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to the core topic, have been identified as inhibitors of the presynaptic choline transporter.[5]

-

Monoamine Oxidase (MAO) Inhibition: While not directly featuring the phenoxy linker, piperidine derivatives are extensively studied as inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. This suggests a potential avenue for future derivatization of the 4-(3-chlorophenoxy)piperidine core.[6][7][8]

Structure-Activity Relationships (SAR)

The biological activity of 4-phenoxypiperidine derivatives is highly dependent on the nature and position of substituents on both the phenoxy and piperidine rings.

-

Substitution on the Phenoxy Ring: The presence of halogen atoms, such as chlorine or fluorine, and their position on the phenyl ring significantly influences the binding affinity and selectivity for various targets.[1][2][4]

-

Substitution on the Piperidine Nitrogen: Modification of the piperidine nitrogen with different alkyl or aryl groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.[3][5]

Logical Relationship in SAR Studies

Conclusion

The 4-(3-chlorophenoxy)piperidine core and its derivatives represent a rich area for drug discovery and development. The accumulated research highlights their significant potential in modulating key biological targets, particularly within the central nervous system and in the context of infectious diseases. The structure-activity relationships derived from various studies provide a solid foundation for the rational design of novel, more potent, and selective therapeutic agents. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Neurological Profile of 4-(3-Chlorophenoxy)piperidine: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Chlorophenoxy)piperidine is a versatile heterocyclic compound with potential applications in the development of novel therapeutics for neurological disorders. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural resemblance to other well-characterized piperidine derivatives suggests a number of plausible molecular targets within the central nervous system. This technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-(3-Chlorophenoxy)piperidine in neurological models. It outlines the primary putative targets, details the requisite experimental protocols for their investigation, and presents this information in a structured format to facilitate further research and drug development efforts. The primary hypothesized targets include the sigma-1 receptor, monoamine transporters (dopamine, serotonin, and norepinephrine), the histamine H3 receptor, and the dopamine D4 receptor.

Putative Molecular Targets and Required Pharmacological Data

Based on the pharmacological activities of structurally related phenoxyalkylpiperidines and other piperidine-containing compounds, the following molecular targets are proposed for 4-(3-Chlorophenoxy)piperidine. The tables below summarize the key quantitative data required to characterize its interaction with these targets.

Table 1: Putative Receptor Binding Affinities of 4-(3-Chlorophenoxy)piperidine

| Target Receptor | Radioligand | Tissue/Cell Line | Parameter | Required Value | Illustrative Value for a Related Compound |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | Kᵢ (nM) | To be determined | 0.34 nM (for 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine)[1][2] |

| Dopamine D4 | [³H]Spiperone | HEK293 cells expressing hD4R | Kᵢ (nM) | To be determined | 2.6 nM (for a 4,4-difluoropiperidine analog)[3] |

| Histamine H3 | [³H]Nα-methylhistamine | HEK293 cells expressing hH3R | Kᵢ (nM) | To be determined | 0.16 nM (for a nonimidazole piperidine derivative)[4][5] |

Table 2: Putative Functional Activity of 4-(3-Chlorophenoxy)piperidine at Monoamine Transporters

| Target Transporter | Assay Type | Cell Line | Parameter | Required Value | Illustrative Value for a Related Compound |

| Dopamine (DAT) | [³H]Dopamine Uptake Inhibition | HEK293-hDAT | IC₅₀ (nM) | To be determined | N/A |

| Serotonin (SERT) | [³H]Serotonin Uptake Inhibition | HEK293-hSERT | IC₅₀ (nM) | To be determined | 230 nM (for m-chlorophenylpiperazine)[6] |

| Norepinephrine (NET) | [³H]Norepinephrine Uptake Inhibition | HEK293-hNET | IC₅₀ (nM) | To be determined | N/A |

Detailed Experimental Protocols

To ascertain the pharmacological profile of 4-(3-Chlorophenoxy)piperidine, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Kᵢ) of 4-(3-Chlorophenoxy)piperidine for the sigma-1 receptor.

-

Materials:

-

Membrane homogenates from guinea pig brain or cells expressing the sigma-1 receptor.

-

Radioligand: --INVALID-LINK---Pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: 4-(3-Chlorophenoxy)piperidine at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane homogenates with varying concentrations of 4-(3-Chlorophenoxy)piperidine and a fixed concentration of --INVALID-LINK---Pentazocine.

-

For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of haloperidol.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

-

Objective: To determine the potency (IC₅₀) of 4-(3-Chlorophenoxy)piperidine to inhibit dopamine uptake via the dopamine transporter.

-

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled substrate: [³H]Dopamine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Test compound: 4-(3-Chlorophenoxy)piperidine at various concentrations.

-

Inhibitor for non-specific uptake: Benztropine (10 µM).

-

Scintillation counter.

-

-

Procedure:

-

Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of 4-(3-Chlorophenoxy)piperidine or vehicle.

-

Initiate uptake by adding a fixed concentration of [³H]Dopamine.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine non-specific uptake in the presence of benztropine.

-

Calculate the percentage of inhibition of specific uptake at each concentration of the test compound and determine the IC₅₀ value.

-

The protocols for SERT and NET uptake assays are analogous, using [³H]Serotonin and [³H]Norepinephrine as substrates, respectively, and appropriate selective inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)[7][8][9][10].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway of the sigma-1 receptor and the general workflow for a radioligand binding assay.

Conclusion

While the precise mechanism of action of 4-(3-Chlorophenoxy)piperidine in neurological models remains to be fully elucidated, its structural characteristics point towards a multi-target pharmacological profile. The sigma-1 receptor, monoamine transporters, histamine H3 receptor, and dopamine D4 receptor represent high-priority targets for investigation. The experimental protocols and frameworks provided in this guide offer a clear path forward for the comprehensive pharmacological characterization of this compound. A thorough understanding of its binding affinities and functional activities at these targets will be crucial in determining its potential therapeutic utility and advancing its development for the treatment of neurological disorders.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. bioivt.com [bioivt.com]

An In-depth Technical Guide to the In Silico Modeling and Docking of 4-(3-Chlorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a crucial element in the design of various therapeutic agents.[1] Derivatives of phenoxy piperidine have been explored as ligands for a range of biological targets, including the dopamine D4 receptor and the sigma-1 (σ1) receptor, both of which are implicated in neurological pathways.[2][3] For the purpose of this guide, we will focus on a hypothetical study targeting the Dopamine D4 Receptor (D4R) , a G protein-coupled receptor involved in various neuropsychiatric conditions. A recent study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4R antagonists provides a strong rationale for selecting this target.[2]

This guide will detail a complete in silico workflow, from ligand and protein preparation to molecular docking, and analysis of the results. It is designed to be a practical resource for researchers undertaking similar computational drug discovery projects.

Theoretical Framework: In Silico Drug Design

In silico drug design has become an indispensable tool in modern pharmaceutical research, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates.[4] By leveraging computational methods, researchers can predict the binding affinity and interaction patterns of small molecules with their biological targets, thereby prioritizing compounds for synthesis and experimental testing.[]

Molecular docking is a key technique in this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function.[7][8]

Significance of the Piperidine Scaffold

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for interacting with biological macromolecules. The 4-aryloxypiperidine substructure, in particular, has been a focus of medicinal chemistry efforts targeting central nervous system (CNS) disorders.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for a hypothetical in silico study of 4-(3-Chlorophenoxy)piperidine with the Dopamine D4 Receptor.

Software and Tools

A variety of software packages are available for in silico modeling and docking. For this proposed study, a combination of the following widely used tools is recommended:

-

Molecular Modeling and Visualization: Schrödinger Maestro, Discovery Studio, PyMOL, UCSF Chimera

-

Ligand Preparation: LigPrep (Schrödinger), Open Babel

-

Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR

-

Molecular Docking: Glide (Schrödinger), AutoDock Vina, GOLD

-

ADMET Prediction: QikProp (Schrödinger), SwissADME

In Silico Modeling and Docking Workflow

The overall workflow for the in silico analysis can be broken down into several key stages, as depicted in the following diagram.

Caption: A generalized workflow for in silico modeling and molecular docking.

Detailed Methodologies

The initial step involves the preparation of the 3D structure of 4-(3-Chlorophenoxy)piperidine.

-

2D Structure Sketching: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or the builder panel in Maestro.

-

3D Conversion: Convert the 2D sketch into a 3D structure.

-

Ligand Refinement (using LigPrep):

-

Generate possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

-

Generate tautomers and stereoisomers if applicable. For 4-(3-Chlorophenoxy)piperidine, stereoisomers are not a primary concern unless chiral centers are introduced in derivatives.

-

Perform a conformational search to generate a low-energy conformer.

-

Minimize the energy of the resulting structure using a suitable force field (e.g., OPLS4).

-

A high-quality 3D structure of the target protein is essential for accurate docking studies.

-

Retrieve Protein Structure: Download the crystal structure of the human Dopamine D4 Receptor from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand to define the binding site.

-

Protein Preparation (using Protein Preparation Wizard):

-

Remove any non-essential components from the PDB file, such as water molecules beyond a certain distance from the binding site, co-solvents, and duplicate protein chains.

-

Add hydrogens to the protein structure.

-

Assign correct bond orders and formal charges.

-

Optimize the hydrogen bond network by flipping asparagine, glutamine, and histidine residues.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

A receptor grid is generated to define the binding site and pre-calculate the potential energy fields that will be used for docking.

-

Define the Binding Site: The binding site is typically defined by the co-crystallized ligand in the PDB structure. Alternatively, if no ligand is present, binding site prediction tools or information from site-directed mutagenesis studies can be used.

-

Grid Generation (using Glide):

-

A bounding box is centered on the defined binding site.

-

The van der Waals radii of the protein atoms are scaled to allow for some flexibility during docking.

-

Grids representing the steric and electrostatic properties of the binding site are calculated.

-

With the prepared ligand and receptor grid, molecular docking simulations can be performed.

-

Docking Algorithm: Employ a suitable docking algorithm. Glide, for instance, uses a hierarchical search to explore the ligand's conformational, positional, and orientational space.

-

Docking Precision: Different levels of docking precision can be used, such as Standard Precision (SP) or Extra Precision (XP). XP docking is more computationally intensive but generally provides more accurate results.

-

Output Poses: The docking program will generate a set of possible binding poses for the ligand, each with a corresponding docking score. Typically, a predefined number of poses per ligand are saved for further analysis.

Data Presentation and Analysis

Docking Scores and Binding Energies

The primary quantitative output of a docking simulation is the docking score, which is an estimation of the binding affinity. These scores are typically presented in tabular format for easy comparison.

| Compound | Docking Score (kcal/mol) | Glide gscore |

| 4-(3-Chlorophenoxy)piperidine | - | - |

| Reference Ligand 1 | - | - |

| Reference Ligand 2 | - | - |

(Note: The table is a template; actual values would be populated from the docking results.)

Analysis of Binding Poses

Visual inspection of the top-ranked docking poses is crucial to understand the interactions between the ligand and the receptor.

-

Key Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking between 4-(3-Chlorophenoxy)piperidine and the amino acid residues of the D4R binding pocket.

-

Binding Site Occupancy: Assess how well the ligand occupies the binding pocket and complements its shape and electrostatic properties.

-

Comparison with Known Binders: If available, compare the binding mode of the test compound with that of known D4R antagonists or the co-crystallized ligand.

The interaction pathway can be visualized to understand the relationship between the ligand and the key residues in the active site.

Caption: A hypothetical interaction diagram of the ligand with key D4R residues.

ADMET Prediction

In addition to binding affinity, it is important to assess the drug-like properties of the compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a molecule.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | - | < 500 |

| LogP (Octanol/Water Partition) | - | < 5 |

| Hydrogen Bond Donors | - | < 5 |

| Hydrogen Bond Acceptors | - | < 10 |

| Polar Surface Area (Ų) | - | < 140 |

| Lipinski's Rule of Five Violations | - | 0 |

(Note: This table is a template for presenting ADMET properties.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico modeling and docking protocol for 4-(3-Chlorophenoxy)piperidine, with the Dopamine D4 Receptor as a plausible biological target. The described workflow, from ligand and protein preparation to detailed analysis of the docking results, provides a solid foundation for computational evaluation of this and similar compounds.

The hypothetical results from such a study would provide valuable insights into the potential of 4-(3-Chlorophenoxy)piperidine as a D4R ligand. Favorable docking scores, key interactions with important binding site residues, and acceptable ADMET properties would warrant further investigation, including chemical synthesis and in vitro biological assays to validate the in silico predictions. This iterative process of computational design and experimental validation is at the heart of modern drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxy)piperidine: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of 4-(3-chlorophenoxy)piperidine, a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] This document details the primary synthetic routes, offering in-depth experimental protocols and a comparative analysis of their efficiencies. Furthermore, it visualizes the synthetic workflows and illustrates the role of this compound as a crucial building block in the synthesis of advanced pharmaceutical agents.

Introduction: The Emergence of a Key Pharmacophore

Core Synthetic Strategies

The synthesis of 4-(3-chlorophenoxy)piperidine predominantly relies on the formation of the ether linkage between a piperidine core and a chlorophenol moiety. The two most established methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis. Both methods typically start from a protected 4-hydroxypiperidine derivative to ensure regioselectivity.

Precursor Synthesis: N-Boc-4-hydroxypiperidine

A common and crucial precursor for the synthesis of 4-(3-chlorophenoxy)piperidine is N-Boc-4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.

There are two primary routes for the synthesis of N-Boc-4-hydroxypiperidine:

-

Route 1: Protection of 4-hydroxypiperidine: This straightforward approach involves the reaction of commercially available 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

-

Route 2: Reduction of N-Boc-4-piperidone: This method starts with the commercially available N-Boc-4-piperidone, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

A Chinese patent describes a method for the synthesis of N-Boc-4-hydroxypiperidine starting from 4-piperidone hydrochloride hydrate, which is first neutralized and then protected with Boc-anhydride, followed by reduction. This process highlights the industrial relevance and optimization of precursor synthesis.[1]

Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the formation of the aryl ether bond under mild conditions. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of N-Boc-4-hydroxypiperidine is activated by the Mitsunobu reagents, leading to its displacement by the 3-chlorophenoxide nucleophile with an inversion of stereochemistry at the carbon center.

Generalized Synthetic Workflow for Mitsunobu Reaction

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of 4-(3-chlorophenoxy)piperidine synthesis, this reaction involves the deprotonation of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an activated chlorophenyl ring, or more commonly, the deprotonation of 3-chlorophenol to form a phenoxide that displaces a suitable leaving group (e.g., a tosylate or mesylate) from the 4-position of the N-Boc-piperidine.

Generalized Synthetic Workflow for Williamson Ether Synthesis

Comparative Analysis of Synthetic Routes

Both the Mitsunobu reaction and the Williamson ether synthesis are viable methods for the industrial production of 4-(3-chlorophenoxy)piperidine. The choice between them often depends on factors such as substrate availability, cost of reagents, and scalability.

| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis |

| Reagents | Triphenylphosphine, DEAD/DIAD | Strong base (e.g., NaH), Tosyl chloride/Mesyl chloride |

| Reaction Conditions | Mild, neutral | Often requires strong base, may need elevated temperatures |

| Stereochemistry | Inversion of configuration | Inversion of configuration (if chiral center is involved) |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Salts |

| Yield | Can be high, but sensitive to steric hindrance and pKa of the phenol | Generally good yields, can be optimized for large scale |

| Purification | Can be challenging due to byproducts | Generally straightforward |

A US patent (US2003/162772 A1) describes a Mitsunobu reaction for the synthesis of 3-(4-chlorophenoxy)piperidine, a regioisomer of the target compound, with a reported yield of only 12%.[2] This suggests that for this class of compounds, the Mitsunobu reaction may not always be the highest yielding approach and is sensitive to the specific substitution pattern. The Williamson ether synthesis, being a more classical and often more cost-effective method, is frequently optimized for large-scale industrial production.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 4-(3-chlorophenoxy)piperidine.

Synthesis of N-Boc-4-(3-chlorophenoxy)piperidine via Mitsunobu Reaction

Materials:

-

N-Boc-4-hydroxypiperidine

-

3-Chlorophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3-chlorophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at room temperature under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(3-chlorophenoxy)piperidine.

Deprotection to Yield 4-(3-Chlorophenoxy)piperidine Hydrochloride

Materials:

-

N-Boc-4-(3-chlorophenoxy)piperidine

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-4-(3-chlorophenoxy)piperidine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (excess) or a solution of HCl in dioxane at room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid and dry under vacuum to obtain 4-(3-chlorophenoxy)piperidine hydrochloride.

Role in Drug Development: A Building Block for Cariprazine

4-(3-Chlorophenoxy)piperidine and its structural analogs are crucial intermediates in the synthesis of various pharmaceuticals. One notable example of a drug with a related structural motif is Cariprazine , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3][4] While not a direct precursor, the synthesis of cariprazine involves the coupling of a piperazine derivative with a cyclohexyl moiety, highlighting the importance of substituted cyclic amines in the construction of complex CNS-active drugs. The 4-aryloxypiperidine scaffold is a key pharmacophore that imparts desirable properties for brain penetration and receptor binding.

The development of cariprazine, discovered in the early 2000s, underscores the ongoing importance of versatile building blocks like 4-(3-chlorophenoxy)piperidine in the drug discovery pipeline.[4]

Logical Relationship in Drug Development

Conclusion

4-(3-Chlorophenoxy)piperidine stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its synthesis, primarily achieved through the robust and adaptable Mitsunobu and Williamson ether reactions, has been refined to meet the demands of industrial-scale pharmaceutical production. As a versatile scaffold, it continues to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of neurological and other disorders. This guide has provided a detailed technical overview of its synthesis and historical context, offering a valuable resource for researchers and professionals in the field of drug development.

References

The 4-(3-Chlorophenoxy)piperidine Scaffold: A Technical Guide for Medicinal Chemists